ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole ring, which is a significant structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur-containing reagent, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst and mild temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the ester group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfur atom may also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: This compound has a similar imidazole ring structure but lacks the methylsulfanyl group.
Ethyl 5-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: This compound is structurally similar but features a different sulfur oxidation state.
Uniqueness
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is a sulfur-containing heterocyclic compound notable for its imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
The molecular formula of this compound is C₉H₁₁N₃O₂S. The compound features:
- An imidazole ring
- A methylsulfanyl group at the second position
- A carboxylate group at the fourth position
Synthesis
The synthesis of this compound typically involves established protocols for synthesizing similar imidazole derivatives. The methods often include the use of appropriate reagents and conditions to achieve the desired substitution patterns on the imidazole ring.
Anti-inflammatory Activity
Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
Table 1: Inhibition of COX Enzymes
In a comparative study, this compound showed promising results in reducing inflammation markers in carrageenan-induced paw edema models.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have indicated that similar imidazole derivatives possess cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound Name | Cell Line | IC₅₀ (μg/mL) | Reference |
---|---|---|---|
This compound | U251 (glioblastoma) | TBD | |
Doxorubicin | U251 (glioblastoma) | <10 |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the imidazole ring enhances cytotoxicity, particularly when electron-donating groups are present.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various pathogens. The mechanism of action is believed to involve interference with microbial metabolic pathways.
Table 3: Antimicrobial Efficacy
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in paw swelling compared to untreated controls. The compound's efficacy was comparable to that of standard anti-inflammatory drugs such as indomethacin.
Case Study 2: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound had a dose-dependent effect on cell viability, with IC₅₀ values suggesting substantial potential for further development as an anticancer agent.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)9-8(10-6)13-3/h4H2,1-3H3,(H,9,10) |
InChI Key |
HCAITBUTGSNDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)SC)C |
Origin of Product |
United States |
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